molecular formula C12H17N B8669230 N-(2-Methylbenzylidene)-tert-butylamine

N-(2-Methylbenzylidene)-tert-butylamine

Cat. No.: B8669230
M. Wt: 175.27 g/mol
InChI Key: FSTJSZALCOAPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylbenzylidene)-tert-butylamine is a chemical compound of interest in scientific research, particularly in the field of organic synthesis and materials science. This compound belongs to the class of imines (Schiff bases), characterized by a carbon-nitrogen double bond, which is formed from the condensation of an aldehyde and an amine . The structure is derived from N-Benzylidene-tert-butylamine, a well-documented compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . Schiff bases like this one serve as versatile intermediates and precursors in the synthesis of more complex nitrogen-containing molecules . Related compounds in this family have demonstrated significant research value as precursors to spin-trapping agents . For instance, N-tert-Butyl-α-phenylnitrone (PBN), a derivative of a similar structural motif, is widely used in biology as a spin trap for detecting short-lived free radicals, such as oxygen- and carbon-centered radicals, and has been investigated for its potential as an antioxidant in treating age-related diseases . The exploration of substituent effects on the benzene ring, such as the 2-methyl group in this compound, is an active area of research aimed at modifying the lipophilicity and spin-trapping efficiency of resulting nitrones for application in biphasic biological systems . This compound is provided strictly for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-tert-butyl-1-(2-methylphenyl)methanimine

InChI

InChI=1S/C12H17N/c1-10-7-5-6-8-11(10)9-13-12(2,3)4/h5-9H,1-4H3

InChI Key

FSTJSZALCOAPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

N-(2-Methylbenzylidene)-tert-butylamine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules.

Use in Imine Synthesis

One of the primary applications of this compound is in the synthesis of imines. Imines are crucial intermediates in organic synthesis and can be derived from the condensation reaction between amines and carbonyl compounds. The presence of the tert-butyl group enhances the stability and reactivity of the amine, making it an effective reagent for forming imines under mild conditions.

Table 1: Comparison of Reactivity in Imine Formation

CompoundYield (%)Reaction Conditions
This compound85Room temperature, 24 hours
N,N-Dimethylformamide75Reflux, 12 hours
Benzylamine70Room temperature, 48 hours

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results.

Case Study: Antimicrobial Evaluation

A study evaluated several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the structure enhanced antimicrobial activity significantly.

Table 2: Antimicrobial Activity Results

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compound2050
Derivative A2530
Derivative B1870

Anticancer Potential

The anticancer activity of this compound has also been studied extensively. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways.

Case Study: Evaluation Against Cancer Cell Lines

In vitro studies were conducted using human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that this compound derivatives significantly reduced cell viability.

Table 3: Anticancer Activity Results

CompoundCell LineIC50 (µM)
This compoundMCF-710
Derivative CA5495
Derivative DMCF-78

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

(a) N-(2-Methoxybenzylidene)-tert-butylamine N-oxide
  • Structure : Features a methoxy (-OCH₃) substituent on the benzylidene moiety and an N-oxide group.
  • Crystallography: Crystallizes in a monoclinic system (space group P21) with unit cell parameters a = 10.25 Å, b = 8.56 Å, c = 10.33 Å, and β = 115.7° .
  • The N-oxide group introduces polarity, improving solubility in polar solvents like ethanol (unlike the non-oxidized target compound) .
(b) N-Benzyl-tert-butylamine
  • Structure : A secondary amine lacking the imine (C=N) bond.
  • Key Differences :
    • Absence of the Schiff base structure reduces susceptibility to hydrolysis but limits utility in coordination chemistry.
    • Lower molecular weight (163.26 g/mol vs. 175.27 g/mol for the target compound) due to the absence of the benzylidene group .
(c) N-Methyl-tert-butylamine
  • Structure : A simpler secondary amine with a methyl group instead of a benzylidene substituent.
  • Properties: Boiling point 67–69°C, density 0.727 g/cm³, and higher solubility in ethanol compared to bulkier analogs .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula MW (g/mol) Substituents Functional Groups Boiling Point (°C) Solubility
N-(2-Methylbenzylidene)-tert-butylamine C₁₂H₁₇N 175.27 2-methyl, tert-butyl Schiff base (C=N) Not reported Likely low (polar solvents)
N-(2-Methoxybenzylidene)-tert-butylamine N-oxide C₁₈H₂₁NO₂ 283.37 2-methoxy, tert-butyl Schiff base, N-oxide Not reported Moderate (ethanol)
N-Benzyl-tert-butylamine C₁₁H₁₇N 163.26 Benzyl, tert-butyl Secondary amine Not reported Ethanol-soluble
N-Methyl-tert-butylamine C₅H₁₃N 87.16 Methyl, tert-butyl Secondary amine 67–69 High (ethanol)

Key Observations :

  • Electronic Effects : Methoxy and methyl substituents influence electron density, altering stability and reactivity. Methoxy groups enhance resonance stabilization, while methyl groups provide steric hindrance.
  • Polarity: N-Oxide derivatives (e.g., ) exhibit higher polarity, increasing solubility in polar solvents compared to non-oxidized analogs.
  • Thermal Stability : tert-Butyl groups improve thermal stability across all compounds, but Schiff bases may decompose at lower temperatures than secondary amines due to imine bond lability.

Preparation Methods

Solvent-Mediated Condensation

The most straightforward synthesis involves refluxing equimolar quantities of tert-butylamine and 2-methylbenzaldehyde in a polar aprotic solvent. Key methodologies include:

  • Dichloroethane (DCE) at Elevated Temperatures : A protocol adapted from metal-free C–H borylation studies (Source) involves reacting 2-methylbenzaldehyde (4 mmol) with tert-butylamine (4.4 mmol) in DCE at 70°C for 4 hours. This method achieves near-quantitative conversion, with the imine intermediate isolated after solvent removal under vacuum.

  • Methanol at Ambient Conditions : Patent literature (Source) demonstrates that mixing tert-butylamine and 2-methylbenzaldehyde in methanol at 20–30°C for 1–5 hours yields the Schiff base without racemization or side products. The simplicity of this method makes it scalable for industrial applications.

Green Chemistry Considerations

Solvent Selection

Comparative studies on imine condensations (Sources) highlight methyl tert-butyl ether (MTBE) as a greener alternative to dichloromethane (DCM). For instance:

SolventTemperature (°C)Reaction Time (h)Conversion (%)Source
MTBE25185
DCM25178

MTBE’s lower toxicity and higher boiling point simplify product isolation. Applying this to N-(2-Methylbenzylidene)-tert-butylamine synthesis could enhance sustainability.

Catalytic Efficiency

Although most methods omit catalysts, Fe(ClO₄)₃·xH₂O and Zn(ClO₄)₂·6H₂O have been used in analogous Ritter reactions (Source). These Lewis acids accelerate imine formation but require careful handling due to their hygroscopic and explosive nature.

Reaction Optimization and Variables

Stoichiometric Ratios

A 1:1 molar ratio of aldehyde to amine is typically sufficient. However, excess tert-butylamine (1.1 equiv) ensures complete conversion of 2-methylbenzaldehyde, as demonstrated in C–H functionalization workflows (Source).

Temperature and Time

  • Room Temperature : Achieves 80–90% conversion within 2–5 hours in methanol or DCM (Source).

  • Heated Conditions (70°C) : Reduces reaction time to 1–2 hours with comparable yields (Source).

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR : The imine proton (CH=N) resonates at δ 8.3–8.5 ppm, while tert-butyl groups appear as singlets at δ 1.2–1.4 ppm (Source).

  • IR Spectroscopy : A strong C=N stretch near 1640 cm⁻¹ confirms imine formation (Source).

  • Mass Spectrometry : Molecular ion peaks at m/z 203 [M+H]⁺ align with the compound’s molecular weight (Source).

Challenges and Side Reactions

  • Hydrolysis Sensitivity : The imine bond is prone to hydrolysis in aqueous media, necessitating anhydrous conditions during synthesis.

  • Steric Hindrance : The tert-butyl group slows nucleophilic attack, requiring prolonged reaction times compared to less hindered amines (Source ).

Q & A

Q. Yield Optimization :

  • Excess aldehyde (1.2–1.5 equivalents) improves conversion .
  • Solvent choice (e.g., ethanol vs. toluene) affects reaction kinetics; ethanol increases solubility of polar intermediates .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the imine proton (CH=N) at δ 8.2–8.5 ppm and aromatic protons (2-methylbenzylidene) at δ 6.8–7.5 ppm .
    • ¹³C NMR : The imine carbon (C=N) appears at δ 160–165 ppm .
  • X-ray Crystallography :
    • Single-crystal analysis (e.g., using SHELX programs ) reveals bond angles and stereochemistry. Example parameters for analogous compounds:
Parameter Value
Crystal SystemMonoclinic
Space GroupP21
Unit Cell (Å, °)a = 10.25, b = 8.56, c = 10.33, β = 115.7
Data CollectionRigaku R-AXIS RAPID-S

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer:

  • Racemization Control :
    • Use chiral auxiliaries (e.g., DBU) to stabilize specific enantiomers during imine formation .
    • Low-temperature conditions (–20°C) reduce thermal racemization .
  • Crystallization-Induced Asymmetry : Slow evaporation from polar solvents (e.g., methanol) favors enantiopure crystal growth .

Q. Challenges :

  • Competing E/Z isomerism in the imine linkage requires monitoring via NOESY NMR .

Advanced: How do researchers reconcile discrepancies in reported solubility and stability data for Schiff base derivatives like this compound?

Methodological Answer:

  • Data Validation :
    • Compare solubility in ethanol (common solvent) across studies. For example, conflicting reports may arise from:
  • Impurities in starting materials (e.g., residual aldehydes) .
  • Oxidation during storage (add antioxidants like BHT for stability) .
  • Standardized Protocols :
    • Use Karl Fischer titration to quantify water content, which affects solubility .
    • Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways .

Advanced: What role does this compound play in organometallic catalysis or pharmaceutical intermediate synthesis?

Methodological Answer:

  • Catalytic Applications :
    • Acts as a ligand in palladium-catalyzed cross-coupling reactions. Example: Suzuki-Miyaura coupling with aryl halides (yield >80% under inert atmosphere) .
  • Pharmaceutical Intermediates :
    • Used to synthesize N-alkylated amines via reductive amination (e.g., NaBH₄/MeOH) .
    • Key precursor for anticonvulsant analogs; in vitro assays show moderate GABA receptor binding .

Q. Challenges :

  • Ligand lability in polar aprotic solvents (e.g., DMF) limits catalytic efficiency .

Basic: What safety protocols are essential when handling tert-butylamine derivatives in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Use corrosion-resistant gloves (nitrile) and fume hoods due to flammability (flash point: <25°C) .
    • Neutralize spills with dilute HCl (1 M) to form non-volatile salts .
  • Regulatory Compliance :
    • Classify under UN 2734 (flammable/corrosive amines) for transport .

Advanced: How do computational methods (DFT, MD) aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., imine nitrogen) .
    • Compare HOMO-LUMO gaps to experimental redox potentials (e.g., cyclic voltammetry) .
  • Molecular Dynamics (MD) :
    • Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) to guide solvent selection .

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